molecular formula C12H9BrN2O3 B325990 N-[4-(aminocarbonyl)phenyl]-5-bromo-2-furamide

N-[4-(aminocarbonyl)phenyl]-5-bromo-2-furamide

Cat. No.: B325990
M. Wt: 309.11 g/mol
InChI Key: WQFWXJAIEJJFJR-UHFFFAOYSA-N
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Description

N-[4-(aminocarbonyl)phenyl]-5-bromo-2-furamide is a chemical compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a furan ring substituted with a bromine atom and a carboxamide group attached to a phenyl ring with a carbamoyl group.

Preparation Methods

The synthesis of N-[4-(aminocarbonyl)phenyl]-5-bromo-2-furamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a carbamoyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

N-[4-(aminocarbonyl)phenyl]-5-bromo-2-furamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-(aminocarbonyl)phenyl]-5-bromo-2-furamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(aminocarbonyl)phenyl]-5-bromo-2-furamide involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, resulting in antibacterial effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[4-(aminocarbonyl)phenyl]-5-bromo-2-furamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9BrN2O3

Molecular Weight

309.11 g/mol

IUPAC Name

5-bromo-N-(4-carbamoylphenyl)furan-2-carboxamide

InChI

InChI=1S/C12H9BrN2O3/c13-10-6-5-9(18-10)12(17)15-8-3-1-7(2-4-8)11(14)16/h1-6H,(H2,14,16)(H,15,17)

InChI Key

WQFWXJAIEJJFJR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(O2)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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